molecular formula C22H26O7 B1264635 (2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid

(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid

Cat. No. B1264635
M. Wt: 402.4 g/mol
InChI Key: RQKNJGYAIPVGDR-PSBBDQSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis Techniques

  • The study by Sadykova et al. (2011) discusses the reaction of similar compounds in the presence of trifluoroacetic acid, resulting in complex molecules like 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo[7.7.1.03,8.010,15]heptadeca-3,5,7,10,12,14-hexaene 1-oxide (Yu. M. Sadykova et al., 2011).

Chemical Analysis and Isolation

  • Englert et al. (1978) detailed the isolation and identification of cis isomers of an aromatic analogue of retinoic acid using techniques like HPLC and NMR spectroscopy, which are critical in understanding the structural aspects of complex compounds (G. Englert et al., 1978).

Novel Synthetic Pathways

  • A study by Zinser et al. (2004) explores novel synthetic routes for compounds like 2‐Alkoxy‐3‐hydroxytropones from related dialkoxy-oxabicyclo compounds, demonstrating the versatility in synthesizing complex organic structures (H. Zinser et al., 2004).

Pharmaceutical Potential

  • The compound's structure suggests potential relevance in pharmacological research, such as exploring new drug formulations or understanding biochemical interactions, although specific studies on this exact compound were not identified.

Chemical Reactions and Derivatives

  • Research by Cossy et al. (1995) on similar compounds like 7-oxabicyclo[2.2.1]heptan-2-ones showcases the diversity of chemical reactions and potential derivatives that could be explored for scientific and industrial applications (J. Cossy et al., 1995).

properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid

InChI

InChI=1S/C22H26O7/c1-12(10-14(26-2)6-7-17(24)25)9-13-5-4-8-22(27-3)18(13)15-11-16(23)20-21(28-20)19(15)29-22/h6-7,9-11,13,18-21H,4-5,8H2,1-3H3,(H,24,25)/b7-6+,12-9+,14-10-/t13-,18+,19+,20-,21+,22-/m0/s1

InChI Key

RQKNJGYAIPVGDR-PSBBDQSUSA-N

Isomeric SMILES

C/C(=C\[C@@H]1CCC[C@]2([C@H]1C3=CC(=O)[C@H]4[C@@H]([C@@H]3O2)O4)OC)/C=C(/C=C/C(=O)O)\OC

Canonical SMILES

CC(=CC1CCCC2(C1C3=CC(=O)C4C(C3O2)O4)OC)C=C(C=CC(=O)O)OC

synonyms

JBIR-23

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid
Reactant of Route 2
(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid
Reactant of Route 3
(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid
Reactant of Route 4
(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid
Reactant of Route 5
(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid
Reactant of Route 6
(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid

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